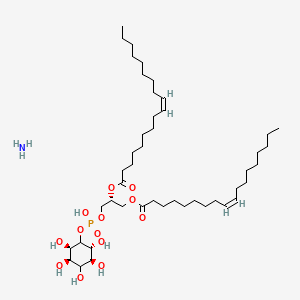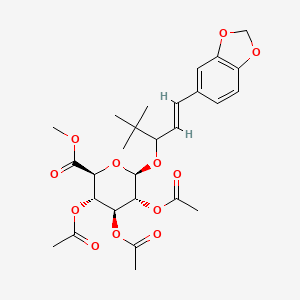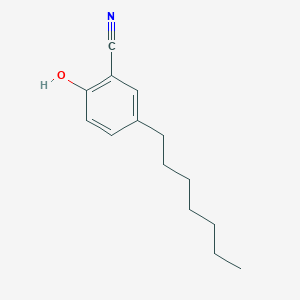
(RS)-20,22-Dihydrodigoxigenin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(RS)-20,22-Dihydrodigoxigenin is a hydroxy steroid derivative of digoxigenin, a compound known for its role in various biological and medicinal applications. It is characterized by its molecular formula C23H36O5 and a molecular weight of 392.53. This compound is a 20,22-dihydro derivative of digoxigenin, featuring hydroxy groups at the 3β-, 12β-, and 14β-positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (RS)-20,22-Dihydrodigoxigenin typically involves the reduction of digoxigenin. This can be achieved using various reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation under specific conditions to ensure the selective reduction at the 20,22-positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process would likely include steps for purification and quality control to ensure the compound meets the required standards for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions: (RS)-20,22-Dihydrodigoxigenin can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide (CrO3) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under controlled conditions.
Major Products Formed:
Oxidation: Formation of oxidized derivatives of this compound.
Reduction: Further reduced derivatives or complete reduction to the corresponding alcohol.
Substitution: Substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(RS)-20,22-Dihydrodigoxigenin has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in molecular biology techniques, such as labeling nucleic acids and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and cardioprotective effects.
Industry: Utilized in the development of diagnostic tools and pharmaceuticals.
Wirkmechanismus
The mechanism by which (RS)-20,22-Dihydrodigoxigenin exerts its effects involves binding to specific molecular targets and pathways. It may interact with cellular receptors or enzymes, leading to biological responses such as modulation of gene expression or inhibition of inflammatory processes.
Vergleich Mit ähnlichen Verbindungen
Digoxigenin
3β,12β,14β-Trihydroxy-5β-cardanolide
Other hydroxylated derivatives of digoxigenin
This comprehensive overview provides a detailed understanding of (RS)-20,22-Dihydrodigoxigenin, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C23H36O5 |
|---|---|
Molekulargewicht |
392.5 g/mol |
IUPAC-Name |
4-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3,12,14-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]oxolan-2-one |
InChI |
InChI=1S/C23H36O5/c1-21-7-5-15(24)10-14(21)3-4-17-18(21)11-19(25)22(2)16(6-8-23(17,22)27)13-9-20(26)28-12-13/h13-19,24-25,27H,3-12H2,1-2H3/t13?,14-,15+,16-,17-,18+,19-,21+,22+,23+/m1/s1 |
InChI-Schlüssel |
MWPLZPAHTHIKQB-TYQBGLJKSA-N |
Isomerische SMILES |
C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2C[C@H]([C@]4([C@@]3(CC[C@@H]4C5CC(=O)OC5)O)C)O)O |
Kanonische SMILES |
CC12CCC(CC1CCC3C2CC(C4(C3(CCC4C5CC(=O)OC5)O)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Sodium ((2-(2-Methoxyethyl)-1,1-dioxido-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-6-yl)sulfonyl)amide](/img/structure/B15354896.png)

![2-(Hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol](/img/structure/B15354914.png)





![5,7-dihydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(3,4,5-trihydroxyphenyl)-4H-naphthalen-1-one](/img/structure/B15354947.png)



![N-[(3S,4R)-4-(cyclopropylamino)-3-hydroxy-2,2-dimethyl-7-nitro-3,4-dihydrochromen-6-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B15354967.png)
